![molecular formula C9H10BrNO3 B1469206 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1339366-50-5](/img/structure/B1469206.png)
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Descripción general
Descripción
1-(5-Bromofuran-2-yl)methylazetidine-3-carboxylic acid, also known as 5-Bromo-2-methylazetidine-3-carboxylic acid, is a structural analog of 1-azetidine-3-carboxylic acid (ACA). It is a synthetic organic compound used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 5-Bromo-2-methylazetidine-3-carboxylic acid has been used in the synthesis of several biologically active compounds, such as inhibitors of the enzyme cytochrome P450 and inhibitors of the enzyme lipoxygenase.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
The complex structure of "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" suggests its potential utility in the synthesis of novel therapeutic agents. Similar compounds have been explored for their roles in epigenetic therapy, particularly as DNA methyltransferase inhibitors, demonstrating the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in laboratory models (Goffin & Eisenhauer, 2002). Cinnamic acid derivatives, sharing a related structural motif, have shown significant antitumor efficacy, underscoring the medicinal potential of structurally complex carboxylic acids (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
Research into the effects of carboxylic acids on biocatalysts reveals the importance of these compounds in bioengineering and synthetic biology. The inhibition of microbial biocatalysts by carboxylic acids like "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" can impact the fermentation processes used for producing bio-renewable chemicals, highlighting the need for metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).
Metathesis Reactions in Synthesis
The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, including structures similar to "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid," underscores the versatility of these reactions in accessing a diverse range of molecular entities critical for drug research (Kiss, Kardos, Vass, & Fülöp, 2018).
Drug Synthesis from Biomass-derived Chemicals
Levulinic acid, a biomass-derived chemical, serves as a precursor for synthesizing a wide array of valuable chemicals, demonstrating the potential of renewable resources in drug synthesis and the chemical industry at large. The flexibility and diversity offered by such carboxylic acid derivatives in drug synthesis underscore the role of compounds like "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" in advancing sustainable and cost-effective medicinal chemistry (Zhang et al., 2021).
Propiedades
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUIHMRNMHRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)
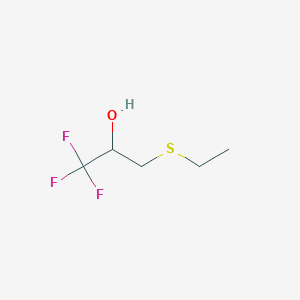
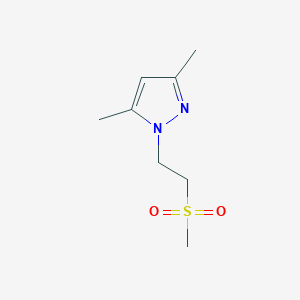
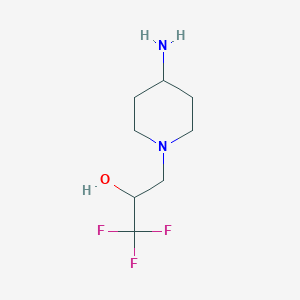

![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
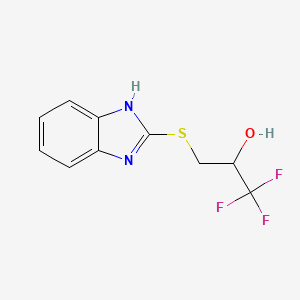
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
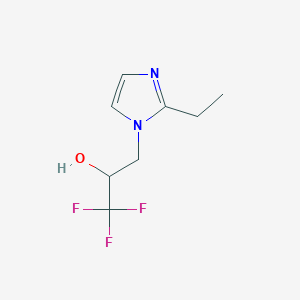
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)